molecular formula C22H20N4O3 B2983234 N-(4-methoxybenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921879-95-0

N-(4-methoxybenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2983234
CAS No.: 921879-95-0
M. Wt: 388.427
InChI Key: CZOWLDOFUHQLQA-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolopyridine derivative characterized by a 5-methyl group, a 2-phenyl substituent, and a 7-carboxamide moiety linked to a 4-methoxybenzylamine group.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-25-13-18(21(27)23-12-15-8-10-17(29-2)11-9-15)20-19(14-25)22(28)26(24-20)16-6-4-3-5-7-16/h3-11,13-14H,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOWLDOFUHQLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzylamine with a suitable pyrazolopyridine precursor under controlled conditions. The reaction is often facilitated by the use of catalysts and specific solvents to ensure high yield and purity. The reaction conditions may include temperatures ranging from room temperature to reflux conditions, depending on the reactivity of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-methoxybenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of inflammatory mediators such as prostaglandins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s pyrazolo[4,3-c]pyridine core is shared with several analogs, differing in substituents at positions 5, 7, and the benzyl group. Key comparisons are outlined below:

Melting Points and Stability

  • Melting points correlate with substituent polarity. The nitro-substituted compound (6h, 227–229°C) has a higher melting point than the methoxy analog (6g, 216–217°C), likely due to stronger intermolecular interactions .

Functional Group Variations

  • Ester vs. Carboxamide at R7 : Esters (e.g., 6g, 6h) exhibit IR peaks near 1720–1730 cm⁻¹ (C=O stretch), while carboxamides (e.g., target compound) would show peaks near 1650–1670 cm⁻¹ (amide I) .
  • Benzyl Substituent Position : The 3-methoxybenzyl carboxamide (from ) has a molecular weight of 402.4, compared to the target compound’s theoretical 401.4 (C23H21N4O3), highlighting how substituent position affects molecular properties .

Structural Confirmation Techniques

Crystallographic refinement tools like SHELX are widely used to determine the structures of such compounds, though direct evidence for the target compound’s crystallography is unavailable .

Biological Activity

N-(4-methoxybenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic compound belonging to the pyrazolopyridine class. This compound has attracted attention in medicinal chemistry due to its potential pharmacological activities, particularly in anti-inflammatory and anticancer applications. This article provides an overview of its biological activity, including relevant research findings, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4O3. Its structure features a pyrazolo[4,3-c]pyridine core with a methoxybenzyl substituent and a phenyl group. The compound's unique structural attributes contribute to its biological activity.

Synthesis

The synthesis of this compound involves multiple steps, typically utilizing solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to assess the purity and yield of the final product .

Anti-inflammatory Activity

Research indicates that derivatives of pyrazolopyridine compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that N-(4-methoxybenzyl)-5-methyl-3-oxo-2-phenyl derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro assays demonstrated that these compounds effectively reduce the production of prostaglandin E2 (PGE2), with IC50 values comparable to established COX inhibitors like celecoxib .

Table 1: Comparison of IC50 Values for COX Inhibition

CompoundIC50 (μM)Reference
N-(4-methoxybenzyl)-5-methyl...0.04 ± 0.01
Celecoxib0.04 ± 0.01

Anticancer Activity

Several studies have explored the anticancer potential of related pyrazolopyridine compounds. For example, compounds with similar structures have shown effectiveness against various cancer cell lines, including MCF-7 breast cancer cells. These compounds induce apoptosis through mechanisms that involve the activation of apoptotic pathways .

Case Study: Apoptotic Effects on MCF-7 Cells
A specific study reported that a related compound activated apoptotic cell death in MCF-7 cells by increasing the total apoptotic population by approximately 33% . This suggests that N-(4-methoxybenzyl)-5-methyl derivatives may also exhibit similar anticancer properties.

Structure–Activity Relationships (SAR)

The structure–activity relationship studies indicate that modifications on the pyrazolopyridine scaffold significantly affect biological activity. Electron-donating groups like methoxy enhance anti-inflammatory effects by improving binding affinity to COX enzymes. Conversely, substituents that introduce steric hindrance may reduce activity .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies on similar compounds suggest favorable profiles with acceptable oral bioavailability and minimal toxicity at therapeutic doses. Such characteristics are critical for their potential development as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(4-methoxybenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide, and how can reaction yields be optimized?

  • Methodology : The compound’s pyrazolo-pyridine core suggests a multi-step synthesis involving condensation of substituted hydrazines with β-keto esters, followed by cyclization. For example, analogous pyrimidine derivatives have been synthesized via base-catalyzed cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl intermediates . Optimization may involve solvent selection (e.g., DMF or ethanol), temperature control (80–120°C), and stoichiometric adjustments of substituents (e.g., 4-methoxybenzylamine). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating intermediates .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR can verify substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, pyrazole ring protons at δ 6.5–7.5 ppm) .
  • X-ray crystallography : Single-crystal analysis resolves bond angles and torsional strain in the pyrazolo-pyridine core. For related compounds, space groups like P212_1/c with Z = 4 and hydrogen-bonded networks have been reported .
  • IR : Confirm carbonyl stretches (C=O at ~1700 cm1^{-1}) and amide N–H bonds (~3300 cm1^{-1}) .

Q. What analytical methods are suitable for assessing purity, and how can impurities be identified?

  • Methodology :

  • HPLC : Use a C18 column (acetonitrile/water gradient) to detect unreacted intermediates or byproducts. Retention times for similar compounds range from 8–12 minutes .
  • Mass spectrometry : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M+H]+^+ at m/z ~420–450) and fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methoxybenzyl group influence the compound’s reactivity in catalytic transformations?

  • Methodology : Computational modeling (DFT) can predict electron density distribution, particularly at the pyrazole N1 and carbonyl oxygen. Experimentally, substituent effects are tested via Suzuki-Miyaura coupling or palladium-catalyzed reductive cyclization (e.g., nitroarene reduction to form fused rings) . Methoxy groups may enhance electron donation, stabilizing transition states in cross-coupling reactions .

Q. What strategies can resolve contradictions in biological activity data across different assay systems?

  • Methodology :

  • Dose-response profiling : Compare IC50_{50} values in enzyme inhibition (e.g., kinase assays) vs. cell-based viability assays (MTT). Discrepancies may arise from membrane permeability differences .
  • Metabolic stability studies : Use liver microsomes to assess CYP450-mediated degradation, which can explain variability in in vivo efficacy .

Q. How can computational tools predict the compound’s binding affinity to target proteins, and what experimental validation is required?

  • Methodology :

  • Docking simulations : Use AutoDock Vina or Schrödinger to model interactions with active sites (e.g., ATP-binding pockets). Focus on hydrogen bonds with the carboxamide group and π-π stacking with phenyl rings .
  • SPR/Biacore : Validate binding kinetics (kon_{on}/koff_{off}) for high-affinity targets (Kd_d < 1 μM) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IA) to separate enantiomers if asymmetric synthesis introduces racemization .
  • Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions during cyclization steps .

Data Analysis and Optimization

Q. How should researchers address low yields in the final cyclization step of the synthesis?

  • Methodology :

  • Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify incomplete conversion.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., proline derivatives) to accelerate ring closure .

Q. What statistical approaches are recommended for validating structure-activity relationship (SAR) models?

  • Methodology :

  • Multivariate regression : Correlate substituent parameters (Hammett σ, π) with bioactivity.
  • Leave-one-out cross-validation : Assess model robustness for small datasets (n < 50) .

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